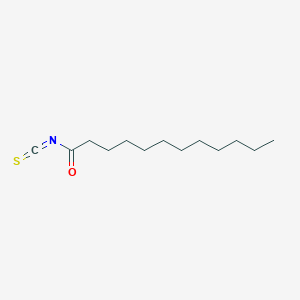

Dodecanoyl isothiocyanate

Description

Overview of Acyl Isothiocyanates in Organic Synthesis

Acyl isothiocyanates are a class of organic compounds characterized by the functional group -C(=O)N=C=S. They belong to a group of compounds known as heterocumulenes and are distinguished by the presence of a carbonyl group attached to the nitrogen atom of the isothiocyanate moiety. researchgate.netresearchgate.net This structural feature imparts unique and enhanced reactivity compared to standard alkyl or aryl isothiocyanates. neliti.com The electron-withdrawing nature of the acyl group increases the electrophilicity of both the carbonyl carbon and the isothiocyanate carbon, making them highly susceptible to nucleophilic attack. neliti.com

This dual reactivity makes acyl isothiocyanates exceptionally versatile and valuable synthons, or building blocks, in organic synthesis. researchgate.net They are widely employed in the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic compounds, many of which are of significant biological importance. researchgate.net Their chemistry is rich and allows for the synthesis of functionalized thioureas, thiazoles, thiadiazoles, triazoles, and quinazolines through reactions with various nucleophiles. researchgate.netresearchgate.net Acyl isothiocyanates can also serve as acylating agents or thiocyanate (B1210189) transfer reagents under specific conditions.

Significance of Dodecanoyl Isothiocyanate as a Reactive Intermediate

This compound, also known as lauroyl isothiocyanate, is a specific acyl isothiocyanate that serves as an important reactive intermediate for the synthesis of various target heterocyclic compounds. researchgate.netglobalauthorid.comnih.govnih.gov It is typically prepared from dodecanoyl chloride and a salt such as ammonium (B1175870) thiocyanate and used in situ for subsequent reactions. researchgate.net The compound's significance lies in its ability to react with a wide range of nucleophiles, leading to the formation of complex molecules that incorporate the long, 12-carbon dodecanoyl chain. researchgate.net

As a versatile precursor, this compound is instrumental in building various heterocyclic scaffolds. researchgate.net For instance, its reaction with anthranilic acid can produce N-(2-carboxyphenyl)-N'-dodecanoylthiourea, an intermediate that can be cyclized using acetic anhydride (B1165640) to form quinazoline (B50416) derivatives. researchgate.netresearchgate.netresearchgate.net In a one-pot reaction with anthranilic acid, it can also yield benzothiazine derivatives. researchgate.net

Furthermore, its reaction with other bifunctional nucleophiles leads to different heterocyclic systems. When treated with 2-aminophenol (B121084) or 2-aminothiophenol, it affords thiourea (B124793) derivatives, which can serve as precursors to benzoxazoles and benzothiazoles, respectively. researchgate.netchemicalpapers.comresearchgate.net Reactions with various hydrazine (B178648) derivatives yield dodecanoyl thiosemicarbazides, which are key intermediates in the synthesis of substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.net The consistent presence of the dodecanoyl (lauroyl) hydrocarbon moiety in the final products is a defining characteristic of its use in synthesis. researchgate.net

Detailed Research Findings

The utility of this compound as a reactive intermediate is demonstrated by its application in the synthesis of a variety of heterocyclic systems. The following table summarizes key transformations.

| Reactant (Nucleophile) | Solvent/Conditions | Key Product(s) / Intermediate(s) | Source(s) |

| Anthranilic acid | Dry Acetone (reflux) | 2-(3-Dodecanoylthioureido)benzoic acid; 3-Dodecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | researchgate.netresearchgate.net |

| 2-(3-Dodecanoylthioureido)benzoic acid | Acetic Anhydride (reflux) | Quinazoline derivative | researchgate.netresearchgate.net |

| 2-Aminophenol | - | N-(2-Hydroxyphenyl)-N'-dodecanoylthiourea | researchgate.net |

| 2-Aminothiophenol | - | Benzothiazole derivative | researchgate.netchemicalpapers.com |

| Hydrazine Hydrate | Ethanol | Dodecanoyl thiosemicarbazide | researchgate.net |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Acetonitrile | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea | nih.govjst.go.jp |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23NOS |

|---|---|

Molecular Weight |

241.39 g/mol |

IUPAC Name |

dodecanoyl isothiocyanate |

InChI |

InChI=1S/C13H23NOS/c1-2-3-4-5-6-7-8-9-10-11-13(15)14-12-16/h2-11H2,1H3 |

InChI Key |

HLTFDKMCCPBACJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dodecanoyl Isothiocyanate and Its Derivatives

Strategies for the Preparation of Dodecanoyl Isothiocyanate

The preparation of this compound and related acyl isothiocyanates can be achieved through several strategic pathways, primarily divided into amination-based approaches and non-amine derived methods. These strategies leverage different precursors and reaction conditions to yield the target isothiocyanate functional group.

Amination-based approaches are a prevalent class of reactions for synthesizing isothiocyanates. rsc.org These methods typically start with a primary amine, which undergoes transformation to introduce the N=C=S group. chemrxiv.orgrsc.org

One of the most common methods for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts. nih.gov This process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate salt intermediate. chemrxiv.orgrsc.org This salt is then treated with a desulfurating agent to yield the final isothiocyanate. chemrxiv.orgnih.gov

A variety of desulfurating agents have been developed to facilitate this decomposition, each with specific applications and conditions. chemrxiv.orgrsc.org For instance, a facile protocol uses tosyl chloride to mediate the decomposition of dithiocarbamate salts that are generated in situ, a method that is effective for both alkyl and aryl amines and produces high yields. nih.govorganic-chemistry.orgsigmaaldrich.com Other reagents such as propane phosphonic acid anhydride (B1165640) (T3P®) also serve as efficient desulfurating agents in a two-step, one-pot reaction. organic-chemistry.org The choice of reagent can be critical, as many are not universally applicable, especially for electron-deficient substrates. rsc.org

Table 1: Selected Desulfurating Agents for Dithiocarbamate Salt Decomposition

| Desulfurating Agent | Key Features |

|---|---|

| Tosyl Chloride | Mediates decomposition of in situ generated salts; high yields (75-97%). nih.govsigmaaldrich.com |

| Propane Phosphonic Acid Anhydride (T3P®) | Efficient desulfurating agent used in one-pot synthesis. organic-chemistry.org |

| Iodine | Used with TBAI for rapid synthesis, including from electron-deficient anilines. chemrxiv.orgrsc.org |

| Hydrogen Peroxide | Considered a "green" alternative for non-chiral isothiocyanates. nih.gov |

| Sodium Persulfate | Effective for synthesizing chiral isothiocyanates. nih.gov |

The reaction of primary amines with thiophosgene (CSCl₂) is considered a classic and signature method for isothiocyanate synthesis. nih.gov This reaction is typically performed in the presence of a base. nih.gov Despite its effectiveness, the utility of this method is significantly hampered by the extreme toxicity of thiophosgene, which is hazardous by all routes of exposure. nih.gov

In response to these safety concerns, efforts have been made to find safer alternatives. Surrogates like di-(2-pyridyl) thionocarbamate, 1,1′-thiocarbonyldiimidazole, and triphosgene have been explored. nih.govmdpi.com While triphosgene is also toxic, it is considered a safer alternative to thiophosgene for synthesizing aryl isothiocyanates. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology relies on the efficient heat transfer achieved through dielectric heating. nih.gov The synthesis of N-heterocycles and other scaffolds has been significantly improved using microwave irradiation. rsc.org

In the context of isothiocyanate synthesis, microwaves can be particularly effective. For instance, the synthesis of various alkyl and aryl isothiocyanates has been successfully performed in a microwave reactor using DMT/NMM/TsO⁻ as a desulfurating agent. mdpi.comnih.gov This approach allows for reactions to be completed in as little as three minutes at 90°C. mdpi.com Microwave heating provides a uniform, pressurized environment that can prevent the decomposition of products and reduce the formation of byproducts. amazonaws.com This rapid, one-pot synthesis is significantly faster than traditional methods, which can take hours or even days. amazonaws.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days amazonaws.com | Minutes mdpi.comnih.gov |

| Energy Transfer | Conduction (slow, non-uniform) amazonaws.com | Dielectric Heating (rapid, uniform) nih.govamazonaws.com |

| Yield | Often lower | Generally higher researchgate.netnih.gov |

| Byproducts | Higher potential for formation amazonaws.com | Reduced formation of byproducts amazonaws.com |

| Conditions | Atmospheric pressure | Pressurized closed-vessel amazonaws.com |

Beyond amine-based precursors, isothiocyanates can be synthesized from non-nitrogen containing functional groups. A prominent method for preparing this compound specifically involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt. researchgate.nettandfonline.com

In a typical procedure, dodecanoyl chloride is treated with ammonium (B1175870) thiocyanate in a dry solvent such as acetone. researchgate.nettandfonline.com This reaction generates this compound in situ, which can then be used directly for subsequent reactions to create more complex heterocyclic derivatives. researchgate.nettandfonline.com This approach is classified as a "Type C" synthesis, which starts from non-nitrogen groups and represents a growing area of interest in synthetic chemistry. chemrxiv.orgrsc.org Another modern, non-amine derived method involves the conversion of isocyanides to isothiocyanates using elemental sulfur and catalytic amounts of an amine base, which is noted for its improved sustainability. rsc.org

Solvent-free reactions, often conducted under microwave irradiation, represent an eco-friendly and efficient approach in organic synthesis. nih.gov This methodology aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous solvents. While specific examples for the solvent-free synthesis of this compound are not detailed, the general principles are widely applicable. The synthesis of various heterocyclic compounds has been achieved with high efficiency under solvent-free microwave conditions, often using a catalyst. nih.gov This approach can lead to excellent yields in very short reaction times, demonstrating a significant improvement over traditional solvent-based heating methods. nih.gov

Amination-Based Approaches

This compound as a Versatile Synthetic Building Block

This compound is a highly reactive and versatile synthetic intermediate, valued for its utility in constructing a wide array of heterocyclic systems and thiourea (B124793) derivatives. researchgate.netchemrxiv.org The presence of both a highly electrophilic isothiocyanate carbon and a carbonyl group allows for diverse reactivity with various nucleophiles. researchgate.netresearchgate.net This dual reactivity makes it a key precursor in the synthesis of numerous compounds, particularly those incorporating nitrogen, sulfur, and oxygen atoms within their cyclic structures. nih.govresearchgate.net Its utility is well-established in creating complex molecules, leveraging the sequential or simultaneous reactions of its functional groups to build fused ring systems and functionalized derivatives. researchgate.netresearchgate.net

The electrophilic nature of this compound facilitates its use as a foundational element in the synthesis of various heterocyclic compounds. It readily reacts with mono- and bidentate nucleophiles, leading to the formation of stable five- and six-membered rings, as well as more complex fused systems. researchgate.net

This compound serves as a crucial starting material for a variety of nitrogen-containing heterocycles.

Quinazolines : The synthesis of quinazoline (B50416) derivatives often proceeds through an intermediate thiourea. For instance, this compound reacts with anthranilic acid in a one-pot reaction to yield 2-(3-dodecanoylthioureido)benzoic acid. researchgate.net This intermediate can then undergo intramolecular cyclization to form 3-dodecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. researchgate.net Further treatment of related quinazoline structures with reagents like hydrazine (B178648) hydrate can lead to the formation of triazoloquinazolines. researchgate.net

Pyrimidines : Fused pyrimidine systems can be synthesized using this compound derivatives. The reaction of lauroyl isothiocyanate with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is utilized to create a dodecanoylthiourea derivative that acts as a key building block for synthesizing various fused pyrimidines. researchgate.net

Thiadiazoles : Thiadiazole rings are accessible from this compound precursors. Dodecanoyl thiosemicarbazide derivatives, obtained from the reaction of this compound with hydrazides, serve as precursors for the synthesis of 1,3,4-thiadiazole derivatives. researchgate.net For example, N′-(2-cyanoacetyl) dodecanehydrazide, when treated with phosphorous pentasulfide, yields a 2,5-disubstituted-1,3,4-thiadiazole. researchgate.net

Triazoles : 1,2,4-Triazole derivatives are commonly synthesized from this compound. It reacts additively with various hydrazine derivatives (such as hydrazine hydrate, phenyl hydrazine, and benzoyl hydrazine) to form 1:1 adducts. researchgate.net These adducts can then be cyclized in an acidic medium to yield substituted 1,2,4-triazoles. researchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reactants | Key Intermediate | Product Example |

|---|---|---|---|

| Quinazoline | This compound, Anthranilic acid | 2-(3-dodecanoylthioureido)benzoic acid | 3-Dodecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one researchgate.net |

| Fused Pyrimidine | Lauroyl isothiocyanate, 2-amino-tetrahydrobenzothiophene-3-carbonitrile | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-dodecanoylthiourea | Fused Pyrimidine Systems researchgate.net |

| 1,3,4-Thiadiazole | This compound, Acryloylhydrazides | Dodecanoyl thiosemicarbazide | 1,3,4-Thiadiazole derivatives researchgate.net |

| 1,2,4-Triazole | This compound, Hydrazine hydrate | Dodecanoyl thiosemicarbazide | Substituted 1,2,4-Triazoles researchgate.net |

The isothiocyanate group is an excellent source of sulfur for the construction of S-containing heterocycles.

Benzothiazines : In a one-pot reaction, this compound reacts with anthranilic acid to afford not only a thiourea derivative but also a 3,1-benzothiazin-4-one derivative. researchgate.net Specifically, the reaction can yield 2-dodecanoylimino-2H-benzo[d] researchgate.netnih.govthiazin-4(3H)-one. researchgate.net

Benzothiazoles : The reaction of this compound with 2-aminothiophenol provides a direct route to benzothiazole derivatives. researchgate.net Additionally, dodecanoyl thiosemicarbazide intermediates can be used as precursors for synthesizing 1,3-benzothiazole derivatives. researchgate.net

Thiophenes : While this compound is used to functionalize existing thiophene rings, such as in the synthesis of fused pyrimidines from a tetrahydrobenzothiophene precursor, its direct role in forming the thiophene ring itself is less commonly cited. researchgate.net

Dithiolanes : Dithiolane derivatives have been synthesized from precursors derived from dodecanoyl chloride, the parent compound of this compound. N′-(2-cyanoacetyl) dodecanehydrazide reacts with carbon disulfide in the presence of elemental sulfur to afford a dithiolane derivative. researchgate.net

Table 2: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Reactants | Conditions | Product Example |

|---|---|---|---|

| Benzothiazine | This compound, Anthranilic acid | Reflux in dry acetone | 2-Dodecanoylimino-2H-benzo[d] researchgate.netnih.govthiazin-4(3H)-one researchgate.net |

| Benzothiazole | This compound, 2-Aminothiophenol | N/A | Benzothiazole derivative researchgate.net |

| Dithiolane | N′-(2-cyanoacetyl) dodecanehydrazide, CS₂, Sulfur | Pyridine | Dithiolane derivative researchgate.net |

Precursors derived from this compound are also employed in the synthesis of oxygen-containing heterocyclic systems.

Coumarins : The synthesis of iminocoumarin derivatives can be achieved through the reaction of N′-(2-cyanoacetyl) dodecanehydrazide with salicylaldehyde in the presence of piperidine. researchgate.net

Chromeno[2,3-c]pyrazoles : The reaction of N′-(2-cyanoacetyl) dodecanehydrazide with an ethanolic solution of salicylaldehyde, catalyzed by piperidine, leads to the formation of dihydrochromeno[2,3-c]pyrazole derivatives instead of the expected iminocoumarin. researchgate.net

The formation of thiourea and thiosemicarbazide derivatives is one of the most fundamental reactions of this compound. This reaction involves the nucleophilic addition of an amine or hydrazine to the electrophilic carbon of the isothiocyanate group. nih.govmdpi.com These thiourea derivatives are often stable, isolable compounds but also serve as critical intermediates for the synthesis of a wide variety of heterocyclic systems. researchgate.netresearchgate.net

Examples of this transformation include:

Reaction with anthranilic acid to form 2-(3-dodecanoylthioureido)benzoic acid. researchgate.netresearchgate.net

Reaction with 2-aminophenol (B121084) to yield a thiourea derivative. researchgate.net

Reaction with various hydrazides , such as 2-benzamido-3-arylacryloylhydrazides, to produce dodecanoyl thiosemicarbazide derivatives. researchgate.net

Reaction with simple hydrazines like hydrazine hydrate and phenyl hydrazine to form the corresponding N-dodecanoyl thiosemicarbazides. researchgate.netresearchgate.net

Synthesis of Heterocyclic Systems

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is characterized by the presence of two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. Nucleophilic attack can occur at either of these sites, and the reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net

Key mechanistic aspects include:

Intramolecular Cyclization : The formation of heterocyclic systems often proceeds via an initial nucleophilic addition to the isothiocyanate group to form an open-chain thiourea derivative, followed by an intramolecular cyclization. For example, 2-(3-dodecanoylthioureido)benzoic acid undergoes intramolecular nucleophilic attack from the carboxylic acid group onto the thiocarbonyl, followed by dehydration, to yield a dihydroquinazoline derivative. researchgate.net

Regioselectivity and Rearrangement : The reaction of 2-(3-dodecanoylthioureido)benzoic acid with acetic anhydride unexpectedly yields a 3,1-benzothiazin-4-one derivative instead of the expected quinazolinone. researchgate.net Spectroscopic analysis (¹³C NMR) confirmed the structure, indicating the absence of a C=S group and the presence of a C=N group. This suggests a reaction pathway involving the anhydride that favors the formation of the six-membered sulfur-containing ring. researchgate.net

Hydrazinolysis : The conversion of the benzothiazin-4-one derivative to a sulfur-free 3-aminoquinazolin-4(3H)-one via hydrazinolysis involves a proposed mechanism starting with a nucleophilic attack by hydrazine on the electrophilic carbonyl of the thiolactone ring. This is followed by an intramolecular 1,6-exo-trig cyclization, leading to the expulsion of a sulfur-containing moiety and the formation of the final quinazoline product. researchgate.net

Cyclization Reaction Mechanisms

The synthesis of heterocyclic compounds from this compound often proceeds through cyclization reactions that involve one or both of its electrophilic centers. arkat-usa.org The reaction pathways and the resulting heterocyclic systems are highly dependent on the nature of the reacting nucleophile and the specific reaction conditions employed. arkat-usa.org These reactions provide access to a wide array of five- or six-membered heterocyclic molecules, including those with multiple heteroatoms. arkat-usa.org

The general mechanism involves the initial reaction of a dinucleophile with the this compound. The nucleophile can attack either the electrophilic carbon of the isothiocyanate group or the carbonyl carbon. Subsequent intramolecular reactions then lead to the formation of the heterocyclic ring. For instance, reactions involving both electrophilic centers can lead to the formation of thiazoles, thiadiazoles, triazoles, and other related structures. arkat-usa.orgresearchgate.net The long aliphatic dodecanoyl chain often influences the reactivity and can be a desirable feature in the final products, for example, by augmenting the lipophilicity which may enhance biological activity. researchgate.net

Addition-Cyclization Pathways

A common and powerful strategy for synthesizing derivatives from this compound is through addition-cyclization pathways. This two-step sequence typically involves an initial nucleophilic addition to the -N=C=S group, forming a stable intermediate adduct, which then undergoes a subsequent intramolecular cyclization to yield the final heterocyclic product. arkat-usa.org

One prominent example is the reaction of this compound with anthranilic acid. In a one-pot reaction, this proceeds via an additive process to afford an intermediate 2-(3-dodecanoylthioureido)benzoic acid. researchgate.nettandfonline.comresearchgate.net This thiourea derivative can then be isolated or cyclized in situ to form a six-membered ring system. researchgate.netresearchgate.net

Similarly, this compound (also referred to as lauroyl isothiocyanate) reacts with various hydrazine derivatives. researchgate.net The initial step is the addition of the hydrazine nucleophile to the isothiocyanate carbon, forming a thiosemicarbazide adduct. This intermediate, upon treatment with an acidic medium, undergoes dehydrative cyclization to furnish substituted 1,2,4-triazole derivatives. arkat-usa.orgresearchgate.net The specific nucleophile used dictates the structure of the resulting heterocycle, as shown in the table below.

| Reactant/Nucleophile | Intermediate Adduct | Final Heterocyclic Product | Reference |

|---|---|---|---|

| Anthranilic Acid | 2-(3-dodecanoylthioureido)benzoic acid | 3-Dodecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | researchgate.nettandfonline.com |

| Hydrazine Hydrate | Dodecanoyl thiosemicarbazide | Substituted 1,2,4-triazole | researchgate.net |

| Phenylhydrazine | 4-Phenyl-1-dodecanoylthiosemicarbazide | Substituted 1,2,4-triazole | researchgate.net |

| 2-Aminothiophenol | - | Benzothiazole derivative | researchgate.net |

The mechanism for these tandem reactions involves the initial formation of a thiourea intermediate through the addition of an amine to the isothiocyanate. sci-hub.se This is followed by a regioselective nucleophilic attack from another part of the adduct molecule onto an activated group, leading to ring closure. sci-hub.se

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes starting from this compound, particularly in the cyclization of stable intermediates formed during addition-cyclization pathways. researchgate.net This process is fundamental to constructing fused heterocyclic systems.

A well-documented example is the intramolecular cyclization of 2-(3-dodecanoylthioureido)benzoic acid, the adduct formed from this compound and anthranilic acid. researchgate.nettandfonline.com When this intermediate is refluxed in a suitable solvent like dry acetone, it undergoes ring closure. researchgate.net The mechanism involves an intramolecular nucleophilic attack from the carboxylic acid group onto the thiocarbonyl or carbonyl carbon of the thiourea linkage, followed by dehydration, to yield 3-dodecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. researchgate.net Interestingly, extending the reaction time of the initial addition reaction can lead directly to the cyclized product without isolation of the intermediate. researchgate.net

Further transformations can be carried out on these cyclized products. For example, reacting the intermediate 2-(3-dodecanoylthioureido)benzoic acid with acetic anhydride does not yield the expected quinazolinone but instead forms a benzo[d] researchgate.nettandfonline.comthiazin-4(H)-one derivative. researchgate.nettandfonline.com This highlights how reaction conditions can direct the cyclization pathway towards different heterocyclic cores.

| Starting Intermediate | Reaction Condition/Reagent | Cyclized Product | Reference |

|---|---|---|---|

| 2-(3-dodecanoylthioureido)benzoic acid | Reflux in dry acetone | 3-Dodecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | researchgate.net |

| 2-(3-dodecanoylthioureido)benzoic acid | Acetic Anhydride | Benzo[d] researchgate.nettandfonline.comthiazin-4(H)-one derivative | researchgate.nettandfonline.com |

These intramolecular cyclization processes are crucial for building complex molecular architectures from the relatively simple this compound precursor.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For dodecanoyl isothiocyanate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various protons in its long aliphatic chain. The terminal methyl (CH₃) protons are expected to appear as a triplet at approximately 0.88 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The extensive chain of methylene groups will produce a large, complex multiplet signal in the region of 1.25 to 1.65 ppm.

The methylene group alpha to the carbonyl group (α-CH₂) is deshielded by the electron-withdrawing nature of the carbonyl and is anticipated to resonate as a triplet around 2.85 ppm. Similarly, the methylene group beta to the carbonyl (β-CH₂) would appear as a multiplet at a slightly lower chemical shift, typically around 1.70 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (terminal) | ~0.88 | Triplet | ~6.7 |

| -(CH₂)₈- | ~1.25 - 1.65 | Multiplet | - |

| -CH₂-CH₂-C(O) (β-CH₂) | ~1.70 | Multiplet | - |

| -CH₂-C(O) (α-CH₂) | ~2.85 | Triplet | ~7.4 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C=O) is the most deshielded, with an expected chemical shift in the range of 170-180 ppm. The carbon of the isothiocyanate group (-N=C=S) typically appears in the region of 130-150 ppm, though its signal can sometimes be broad or difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom.

The carbons of the aliphatic chain will show a series of signals in the upfield region. The terminal methyl carbon is expected at approximately 14 ppm. The methylene carbons will resonate in the range of 22 to 35 ppm, with the carbon alpha to the carbonyl group appearing at the lower end of this range due to deshielding.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~175 |

| -N=C=S (Isothiocyanate) | ~140 |

| -CH₂-C(O) (α-CH₂) | ~35 |

| -(CH₂)₉- | ~22 - 32 |

| CH₃ (terminal) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2000-2100 cm⁻¹. Another key feature is the strong absorption due to the carbonyl (C=O) stretching vibration, expected around 1710-1750 cm⁻¹.

The presence of the long alkyl chain is confirmed by the characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | ~2050 | Strong, Broad |

| C=O | Stretch | ~1730 | Strong |

| C-H (Alkyl) | Stretch | ~2850-2960 | Strong |

| C-H (Alkyl) | Bend | ~1465, 1375 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

In GC/MS analysis, this compound would first be separated from any impurities by gas chromatography before being ionized and fragmented in the mass spectrometer. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₃H₂₃NOS).

Common fragmentation pathways for acyl isothiocyanates include cleavage of the acyl group. A prominent fragment would likely be observed corresponding to the loss of the isothiocyanate group, resulting in a dodecanoyl cation. Another significant fragmentation could involve a McLafferty rearrangement, characteristic of long-chain carbonyl compounds.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion for C₁₃H₂₃NOS would be a key value determined by HRMS.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. This process provides empirical validation of a compound's elemental composition, which is crucial for confirming its identity and purity following synthesis. For this compound, with the molecular formula C₁₃H₂₃NOS, the theoretical elemental composition is calculated to verify the results obtained from experimental analysis.

The comparison between experimentally determined percentages and the calculated theoretical values serves as a primary criterion for assessing the purity of a synthesized sample. A close correlation between the found and calculated values confirms that the correct product has been synthesized and is free from significant impurities.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 64.68 |

| Hydrogen | H | 9.60 |

| Nitrogen | N | 5.80 |

| Oxygen | O | 6.63 |

| Sulfur | S | 13.29 |

Advanced Spectroscopic Techniques in Isothiocyanate Research

Beyond fundamental characterization, advanced spectroscopic methods are indispensable for probing the intricate structural features and dynamic behaviors of isothiocyanates. These techniques provide deeper insights into molecular vibrations, reaction kinetics, and the behavior of transient species, which are critical for understanding the chemical reactivity and potential applications of compounds like this compound.

Time-Resolved Spectroscopy for Reaction Dynamics

Time-resolved spectroscopy encompasses a suite of powerful techniques used to monitor chemical reaction dynamics on extremely short timescales, from femtoseconds to nanoseconds. These methods are crucial for observing transient intermediates, bond-breaking and bond-forming processes, and energy transfer dynamics that are otherwise invisible to conventional spectroscopic techniques. mdpi.comnih.gov

In the context of isothiocyanate research, techniques like femtosecond time-resolved infrared (TRIR) spectroscopy and pump-probe spectroscopy can elucidate the mechanisms of reactions such as photodissociation. mdpi.combristoldynamics.com For instance, studies on related compounds involve an initial "pump" laser pulse that excites the molecule, initiating a chemical reaction. A subsequent "probe" pulse, delayed by a precise time interval, measures the spectroscopic signature of the species present. By varying this delay, the structural evolution of reactants, intermediates, and products can be mapped in real-time. mdpi.com

Research on the photodissociation of various molecules in solution has demonstrated the capability of TRIR to track the formation of radical species within femtoseconds of excitation and monitor their subsequent reactions, such as isomerization or bimolecular reactions, over picosecond to nanosecond timescales. mdpi.com Similarly, the rotational dynamics and vibrational lifetimes of the related thiocyanate (B1210189) ion (SCN⁻) in solution have been investigated using IR pump-probe spectroscopy, revealing how the ion interacts with its solvent environment. rsc.org This approach allows for the detailed study of how solvents influence reaction pathways and the stability of intermediates, providing a comprehensive picture of the reaction mechanism at a molecular level. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. It is highly complementary to infrared (IR) spectroscopy and is particularly effective for identifying specific functional groups and elucidating molecular structure. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. s-a-s.org

For isothiocyanates, Raman spectroscopy is instrumental in identifying the characteristic vibrations of the -N=C=S functional group. The asymmetric stretching vibration of this group gives rise to a strong and distinct band in the Raman spectrum. This feature is a key diagnostic marker for the presence of the isothiocyanate moiety. The position of this band can be influenced by the structure of the rest of the molecule. For example, a useful qualitative method to distinguish organic isothiocyanates from their thiocyanate isomers is the presence of strong absorption near 2150 cm⁻¹. researchgate.net

The analysis of vibrational spectra for various isothiocyanate-containing compounds allows for a complete vibrational assignment, providing a detailed fingerprint of the molecule's structure. aip.org

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | ~2150 | Strong |

| Symmetric Stretch | -N=C=S | 1000 - 1200 | Variable |

| Bending Mode | -N=C=S | ~500 | Variable |

Computational and Theoretical Studies of Dodecanoyl Isothiocyanate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to derivatives of Dodecanoyl Isothiocyanate to understand their fundamental chemical characteristics.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.com In studies of this compound derivatives, the positions and energies of the HOMO and LUMO are calculated to understand the molecule's electronic transitions and reactivity. For instance, a narrow frontier orbital gap can indicate that charge transfer interactions occur within the molecule, suggesting higher chemical reactivity. mdpi.com

Atomic Charge Distribution Analysis

The distribution of electron density and partial charges on individual atoms within a molecule is fundamental to understanding its reactivity, electrostatic potential, and intermolecular interactions. DFT calculations provide a means to quantify this distribution. For the thiocyanate (B1210189) anion (SCN⁻), quantum chemical computations show that the negative charge is delocalized, with the nitrogen atom being somewhat more negatively charged than the sulfur atom. shd-pub.org.rs This type of analysis, when applied to this compound derivatives, reveals the electrophilic and nucleophilic centers of the molecule. For example, in the isothiocyanate group (-N=C=S), the nitrogen and sulfur atoms are typically regions of negative potential, while the central carbon is electrophilic. Understanding this charge landscape helps predict how the molecule will interact with other reagents.

Stability and Reactivity Prediction

DFT calculations are a powerful tool for predicting the stability and reactivity of molecules through various computed descriptors. researchgate.net The HOMO-LUMO energy gap, as discussed previously, is a primary indicator of stability. scirp.org Additionally, other global reactivity descriptors can be calculated to provide a more detailed picture. These include:

Chemical Hardness (η): A measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.

By calculating these parameters for this compound derivatives, researchers can correlate the chemical structure with reactivity, providing a theoretical basis for observed experimental outcomes. researchgate.netnih.gov For instance, these calculations can help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-receptor interactions.

Ligand-Receptor Interaction Modeling

Molecular docking studies have been performed on compounds derived from this compound to explore their potential interactions with biological targets. These in-silico analyses help to predict the binding affinity and mode of interaction between the small molecule and the active site of a protein.

For example, derivatives have been docked into the active pocket of the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a key regulator of the Nrf2 signaling pathway, which is central to the cellular response to oxidative stress. nih.govpcbiochemres.com The goal of such docking studies is to determine if the synthesized compounds can bind to Keap1, potentially inhibiting its interaction with Nrf2. researchgate.net The results of these simulations provide information on binding energies (often expressed in kcal/mol) and identify the specific amino acid residues within the receptor's binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.gov

In another study, docking simulations suggested that derivatives of this compound could potentially interact with the ADORA1 receptor, an adenosine (B11128) receptor implicated in various physiological processes. These computational insights point towards potential biological activities and guide further experimental investigation.

Table of Compounds Mentioned

Prediction of Binding Affinities and Interaction Mechanisms

Computational docking is a key method used to predict how a molecule, such as an isothiocyanate, binds to a biological target, typically a protein. This technique can elucidate potential binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.

Studies on the isothiocyanate (ITC) class of compounds have utilized computational docking to explore their interaction with cancer-relevant targets like the proteasomal cysteine deubiquitinases USP14 and UCHL5. nih.gov Isothiocyanates are electrophiles, and it is hypothesized that they can interact with the catalytic triad (B1167595) residues (cysteine, histidine, and aspartate) within the active sites of these enzymes. nih.gov

Docking simulations suggest that isothiocyanates can indeed bind to and interact with the catalytic triads of both USP14 and UCHL5. nih.gov The primary interaction mechanism involves the electrophilic carbon atom of the isothiocyanate group (-N=C=S) being susceptible to nucleophilic attack by the cysteine residue in the enzyme's active site. This covalent interaction is a critical aspect of their inhibitory activity. Biochemical assays have subsequently confirmed the inhibitory activity of ITCs on the ubiquitin-binding function of UCHL5 and USP14, validating the predictions from docking studies. nih.gov

While these specific studies focused on other isothiocyanates like benzyl (B1604629) isothiocyanate and sulforaphane, the fundamental interaction mechanism is applicable to the broader class of isothiocyanates, including this compound, due to the shared reactive isothiocyanate moiety. nih.gov The long dodecanoyl chain would primarily influence hydrophobic interactions within the binding pocket, potentially affecting binding specificity and affinity.

| Target Enzyme | Key Interacting Residues (Catalytic Triad) | Predicted Interaction Type | Computational Method |

|---|---|---|---|

| USP14 (Proteasomal Cysteine Deubiquitinase) | Cysteine, Histidine, Aspartate | Electrophilic interaction with catalytic triad | Molecular Docking |

| UCHL5 (Proteasomal Cysteine Deubiquitinase) | Cysteine, Histidine, Aspartate | Electrophilic interaction with catalytic triad | Molecular Docking |

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical (QC) calculations offer a detailed understanding of chemical reactions by modeling electronic structure and energy landscapes. These methods can be used to map reaction pathways, calculate activation energies, and identify transition states, providing deep mechanistic insights that complement experimental findings. For isothiocyanates, QC calculations could precisely model the covalent modification of target proteins.

Such calculations could elucidate the step-by-step mechanism of the reaction between the isothiocyanate group of this compound and a nucleophilic residue (like cysteine) on a target enzyme. This would involve calculating the free energy profile of the reaction, identifying the structure of the transition state, and determining the reaction rate. These theoretical calculations are fundamental for understanding the reactivity and inhibition mechanisms of this class of compounds. diva-portal.org

While the application of quantum chemical calculations to provide mechanistic insights into the biological actions of this compound specifically is an area with potential for future research, studies on related chemical processes demonstrate the power of this approach. For example, QC calculations have been used to validate proposed elementary steps in the reactions of other sulfur-containing organic compounds. rsc.org

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. Computational methods support SAR by correlating variations in molecular structure with changes in biological activity. For the isothiocyanate class of compounds, SAR studies have been instrumental in identifying key structural features that govern their efficacy as enzyme inhibitors. nih.gov

Computational approaches, in conjunction with experimental synthesis and testing, have been used to develop potent and selective inhibitors based on the isothiocyanate pharmacophore. nih.gov For instance, in the development of inhibitors for N-Acylethanolamine-hydrolyzing acid amidase (NAAA), a target-based SAR approach supported by computational methods was employed. nih.gov

SAR studies on various isothiocyanates have revealed important trends:

The Alkyl/Aryl Chain: The nature of the group attached to the isothiocyanate moiety significantly influences activity. Studies comparing arylalkyl isothiocyanates showed that increasing the length of the alkyl chain (from benzyl to phenethyl, and further to phenylbutyl and phenylhexyl) can lead to more potent inhibition of certain enzymes. nih.gov This suggests that the long dodecanoyl chain in this compound is a critical determinant of its biological activity profile, likely by enhancing interactions with hydrophobic regions of target proteins.

Flexibility and Steric Factors: The flexibility of the molecule and the steric hindrance around the reactive isothiocyanate group are important. For example, phenyl isothiocyanates, where the phenyl ring is directly attached to the nitrogen of the ITC group, showed reduced activity, possibly due to a lack of flexibility. mdpi.com

Position of Functional Groups: In molecules with multiple isothiocyanate groups, their relative positions can dramatically alter activity. A change from a para to a meta configuration in aryl diisothiocyanates resulted in a significant loss of antiproliferative activity. mdpi.com

These insights, often rationalized through computational modeling of ligand-target interactions, are vital for designing new, more effective isothiocyanate-based therapeutic agents.

| Isothiocyanate Compound | Key Structural Feature | Observed Impact on Activity | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Short arylalkyl chain (1 carbon linker) | Less potent inhibitor of NNK oxidation compared to longer chain analogues. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Arylalkyl chain (2 carbon linker) | More potent than BITC. | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | Longer arylalkyl chain (4 carbon linker) | Greater inhibitory activity than PEITC and BITC. | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | Longest arylalkyl chain tested (6 carbon linker) | Among the most potent competitive inhibitors of NNK oxidation. | nih.gov |

| Aryl diisothiocyanates (para vs. meta) | Position of the second ITC group | para configuration showed significantly higher activity than meta. | mdpi.com |

Biological Activities and Mechanistic Pathways of Dodecanoyl Isothiocyanate Derivatives in Vitro and Pre Clinical Studies

Antioxidant Activity Investigations

The antioxidant potential of various heterocyclic compounds derived from dodecanoyl isothiocyanate has been a key focus of scientific investigation. These studies aim to understand the capacity of these molecules to neutralize harmful free radicals.

In Vitro Antioxidant Assays (e.g., ABTS inhibition)

The antioxidant activity of newly synthesized compounds derived from this compound has been evaluated using in vitro assays. researchgate.net One common method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) inhibition assay, which measures the ability of a compound to scavenge the stable ABTS radical cation. researchgate.netnih.gov In this assay, the reduction of the pre-formed blue-green ABTS radical cation is measured spectrophotometrically, with a decrease in absorbance indicating antioxidant activity. mdpi.com

In a study evaluating a series of novel heterocyclic compounds synthesized using this compound as a precursor, several derivatives were tested for their ability to inhibit oxidation. researchgate.net Among the tested compounds, certain thiadiazole and pyridazine derivatives, specifically identified as compounds 12 and 16b in the study, demonstrated the highest antioxidant activities. researchgate.net Other synthesized compounds showed moderate to weak activity. researchgate.net The ABTS assay is recognized for its sensitivity in identifying antioxidant activity due to its rapid reaction kinetics. nih.gov

| Compound | Relative Antioxidant Activity | Assay |

|---|---|---|

| Derivative 12 (Thiadiazole) | High | ABTS Inhibition |

| Derivative 16b (Pyridazine) | High | ABTS Inhibition |

| Derivative 7 | Moderate | ABTS Inhibition |

| Derivative 20 | Moderate | ABTS Inhibition |

Mechanistic Exploration of Free Radical Scavenging

The primary mechanism by which antioxidants neutralize harmful free radicals, such as reactive oxygen species (ROS), is through a process called radical scavenging. mdpi.comsemanticscholar.org This involves the antioxidant molecule donating a hydrogen atom or an electron to the unstable free radical, thereby stabilizing it and terminating the damaging oxidative chain reaction. semanticscholar.orgnih.gov The effectiveness of a compound as a free radical scavenger is often related to its chemical structure. nih.gov

Antitumor/Anticancer Potential and Molecular Mechanisms

Isothiocyanates (ITCs) as a class are well-regarded for their potent anticancer properties, which stem from their ability to modulate numerous cellular pathways involved in cancer progression. nih.govfrontiersin.orgnih.gov Research into derivatives of this compound has confirmed that these compounds also possess significant antitumor potential, acting through mechanisms that affect cancer cell growth and survival. researchgate.net

Effects on Cell Proliferation and Viability (In Vitro)

A primary mechanism through which ITCs exert their anticancer effects is by inhibiting the proliferation of cancer cells. nih.govfrontiersin.org In vitro studies using various cancer cell lines have consistently shown that ITCs can decrease cell viability and restrict tumor growth potential. nih.govresearchgate.net

The cytotoxic activity of compounds synthesized from this compound was evaluated against human tumor cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells, using the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Results from these studies showed that specific derivatives exhibited significant cytotoxic effects. Notably, the same compounds that showed high antioxidant activity (compounds 12 and 16b) also demonstrated the highest antitumor activity against both HepG2 and MCF-7 cell lines. researchgate.net Other derivatives displayed moderate to weak activity. researchgate.net

| Compound | Target Cell Line | Relative Cytotoxic Activity (IC50) |

|---|---|---|

| Derivative 3 | HepG2 | 55.08 µM |

| Derivative 3 | MCF-7 | 61.14 µM |

| Derivative 5 | HepG2 | 42.87 µM |

| Derivative 12 | HepG2 / MCF-7 | High (Specific IC50 not detailed in abstract) |

| Derivative 16b | HepG2 / MCF-7 | High (Specific IC50 not detailed in abstract) |

Induction of Apoptosis Pathways

Beyond inhibiting proliferation, a crucial anticancer mechanism of isothiocyanates is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells, and its induction is a key goal of many cancer therapies. nih.govmdpi.com Various ITCs have been shown to trigger apoptosis in a range of cancer cell lines, making it a distinct mechanism for their chemopreventive functions. nih.govnih.gov This process often involves the activation of specific molecular signaling pathways within the cancer cell. spandidos-publications.com

Caspase Activation

The induction of apoptosis by isothiocyanates is frequently mediated through a caspase-dependent mechanism. mdpi.comnih.gov Caspases are a family of protease enzymes that act as key executioners in the apoptotic pathway. nih.govfrontiersin.org When activated, they initiate a cascade of events that leads to the systematic dismantling of the cell. frontiersin.org

Studies on various isothiocyanates, such as phenethyl isothiocyanate and benzyl (B1604629) isothiocyanate, have demonstrated that treatment of cancer cells with these compounds leads to the rapid activation of caspase-3, an essential effector caspase. nih.govnih.govresearchgate.net This activation is often a critical step that precedes DNA fragmentation and other hallmarks of apoptosis. nih.gov Research has also implicated the activation of initiator caspases, such as caspase-8 and caspase-9, which respond to different upstream signals to initiate the apoptotic cascade. nih.govfrontiersin.org The inhibition of caspase activity has been shown to block isothiocyanate-induced apoptosis, confirming the central role of this pathway. nih.gov While the specific caspases activated by this compound derivatives have not been fully detailed, the established mechanism for the broader ITC class strongly suggests their involvement in the observed antitumor activity. nih.govduth.gr

Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax, IAP, Apaf-1)

Isothiocyanates (ITCs) are recognized for their capacity to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.gov This process is intricately regulated by a host of signaling pathways and key protein families. nih.gov A central mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.

This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. Many ITCs exert their pro-apoptotic effects by altering the balance between these proteins. For instance, treatment with Benzyl isothiocyanate (BITC) has been shown to decrease the protein levels of anti-apoptotic Bcl-2 while upregulating the expression of pro-apoptotic proteins. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov

Once in the cytosol, cytochrome c associates with Apoptosis Protease-Activating Factor 1 (Apaf-1), forming a complex known as the apoptosome. nih.gov This structure activates initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3, ultimately leading to the dismantling of the cell. nih.gov Studies on Allyl isothiocyanate (AITC) have demonstrated a time-dependent increase in cytosolic cytochrome c and Apaf-1, stimulating caspase-9 and -3 activity. nih.gov

Table 1: Effect of Representative Isothiocyanates on Apoptosis-Related Proteins

Cell Cycle Arrest Mechanisms

A primary mechanism through which ITCs inhibit cancer cell proliferation is by inducing cell cycle arrest. nih.govnih.gov This halt in cell cycle progression prevents cells from dividing and can precede the induction of apoptosis. nih.gov ITCs have been shown to arrest cells at various phases, most notably the G2/M and G1 phases. nih.govnih.govmdpi.com

Numerous studies have demonstrated that various ITCs induce a potent arrest at the G2/M checkpoint of the cell cycle in different cancer cell lines. nih.govnih.govmdpi.com For example, treatment of HeLa cervical cancer cells with AITC, BITC, and phenethyl isothiocyanate (PEITC) resulted in a significant accumulation of cells in the G2/M phase. nih.gov Similarly, sulforaphane causes G2/M arrest in cervical cancer cells, and BITC has the same effect in canine mammary carcinoma cells. frontiersin.orgmdpi.comnih.gov This arrest prevents the cell from entering mitosis, thereby halting proliferation. mdpi.com In some cases, cells arrested in the G2/M phase are more sensitive to subsequent apoptotic stimuli. nih.gov

While G2/M arrest is commonly observed, some polyphenols and other natural compounds are known to induce cell cycle arrest at the G1 phase. mdpi.comfrontiersin.org This action prevents the cell from entering the S phase, where DNA replication occurs. frontiersin.org The decision to proceed from G1 to S phase is a critical checkpoint in cell proliferation. Arrest at this stage can provide an opportunity for the cell to undergo DNA repair or enter an apoptotic pathway. frontiersin.org

The progression of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) through their association with regulatory proteins called cyclins. nih.govkhanacademy.org ITCs induce cell cycle arrest by modulating the levels and activity of these key regulatory complexes. frontiersin.org

For G2/M transition, the Cyclin B1/CDK1 (also known as Cdc2) complex is paramount. frontiersin.org Studies have shown that ITCs like AITC and BITC can markedly reduce the protein levels and activity of the Cyclin B1/CDK1 complex. frontiersin.orgnih.gov For instance, sulforaphane treatment leads to the downregulation of Cyclin B1 expression in cervical cancer cells. mdpi.comnih.gov This inhibition prevents the cell from initiating mitosis, leading to G2/M arrest. frontiersin.org Similarly, regulation of G1/S transition involves Cyclin D and Cyclin E complexes with CDK4, CDK6, and CDK2. nih.gov Downregulation of these cyclins can lead to G1 arrest.

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often activated in response to cellular stress like DNA damage. excli.de Upon activation, p53 can transcriptionally activate genes that lead to cell cycle arrest, including the CDK inhibitor p21. mdpi.com The p21 protein can inhibit the activity of various Cyclin-CDK complexes, thereby enforcing cell cycle arrest at both the G1 and G2/M checkpoints. nih.gov

Some studies have indicated that the pro-apoptotic and cell cycle inhibitory effects of ITCs can occur through a p53-dependent pathway. nih.gov For instance, BITC treatment has been shown to induce the p53-upregulated modulator of apoptosis (PUMA), particularly in cells with wild-type p53. nih.gov Attenuating apoptosis in these cells led to an enhanced G2/M arrest, which was associated with the induction of p21. nih.gov

Table 2: Research Findings on Isothiocyanate-Induced Cell Cycle Arrest

Modulation of Detoxification Enzymes

Isothiocyanates are potent inducers of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. nih.govresearchgate.net These enzymes, including glutathione S-transferase (GST) and quinone reductase, facilitate the detoxification of harmful compounds by converting them into less toxic, more water-soluble metabolites that can be easily excreted. nih.govmdpi.com

The primary mechanism for this induction involves the activation of the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway. foodandnutritionjournal.org Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Keap1. ITCs, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. foodandnutritionjournal.org The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II enzymes and other antioxidant proteins, thereby upregulating their expression. foodandnutritionjournal.org

Both aromatic ITCs like PEITC and aliphatic ITCs such as sulforaphane are strong inducers of these detoxification systems. nih.gov This enhanced detoxification capacity is considered a key component of the chemopreventive activity attributed to dietary isothiocyanates. nih.govresearchgate.net

Phase I Enzyme Inhibition (e.g., Cytochrome P450)

Phase I detoxification enzymes, predominantly the Cytochrome P450 (CYP) superfamily, are crucial for metabolizing foreign compounds (xenobiotics), including drugs and carcinogens. Inhibition of these enzymes can prevent the activation of pro-carcinogens. Isothiocyanates are recognized as modulators of CYP enzymes.

Research on various ITCs has demonstrated that their effect on CYP enzymes can be structure-dependent. For instance, in primary rat hepatocytes, aromatic ITCs were found to increase the transcription of CYP1A1 and CYP1A2, whereas aliphatic ITCs, such as sulforaphane, decreased their transcription. nih.gov A striking transcriptional repression of CYP3A2 was observed in response to all tested ITCs, both aromatic and aliphatic. nih.gov Thiol conjugates of ITCs, which are metabolites formed in the body, also act as inhibitors of P450 enzymes, with their inhibitory activity being dependent on their decomposition rates back to the parent ITC. researchgate.net

While direct experimental data on this compound is not prominent in the available literature, as a long-chain aliphatic isothiocyanate, it is expected to exhibit inhibitory effects on certain CYP isoforms, similar to other aliphatic ITCs. The long, lipophilic dodecanoyl chain may facilitate its interaction with the membrane-bound CYP enzymes. It is plausible that this compound could decrease the activity of enzymes like CYP1A1, CYP1A2, and CYP3A2, thereby potentially reducing the metabolic activation of certain pro-carcinogens. nih.gov

Table 1: Effects of Representative Aliphatic and Aromatic Isothiocyanates on Cytochrome P450 (CYP) Expression in Primary Rat Hepatocytes

| Isothiocyanate (ITC) | Chemical Structure | Effect on CYP1A1/1A2 Transcription | Effect on CYP3A2 Transcription |

|---|---|---|---|

| Sulforaphane | Aliphatic | Decrease | Decrease |

| Allyl ITC | Aliphatic | Decrease | Decrease |

| Phenethyl ITC | Aromatic | Increase | Decrease |

| Benzyl ITC | Aromatic | Increase | Decrease |

Data is illustrative of general ITC behavior and not specific to this compound. Source: nih.gov

Phase II Enzyme Induction (e.g., via Nrf2 pathway)

A hallmark of many isothiocyanates is their ability to potently induce Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This induction is a key mechanism for cellular protection against oxidative stress and carcinogens. The primary regulator of this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). ITCs, being electrophiles, can react with specific cysteine residues on Keap1. chemicalpapers.com This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. nih.govresearchgate.net In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of numerous antioxidant and Phase II enzymes. tandfonline.com

Studies on a wide range of ITCs, including sulforaphane and allyl isothiocyanate, have consistently shown them to be effective activators of the Nrf2 pathway. nih.govresearchgate.net Although direct studies on this compound are scarce, its intrinsic electrophilic isothiocyanate group strongly suggests it would also function as an Nrf2 activator. Upon entering a cell, this compound would be expected to react with Keap1, triggering Nrf2 release, nuclear accumulation, and subsequent induction of cytoprotective genes like HO-1 and NQO1.

Anti-Inflammatory Pathways

Chronic inflammation is a contributing factor to the development of numerous diseases. Isothiocyanates have demonstrated significant anti-inflammatory properties, which are often linked to their modulation of key signaling pathways that regulate the inflammatory response.

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-κB (NF-κB) is a master regulator of inflammation. researchgate.net When activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net

Isothiocyanates can suppress the NF-κB pathway through several mechanisms. One key mechanism involves the activation of the Nrf2 pathway, as Nrf2-induced antioxidant enzymes can quench the reactive oxygen species that promote NF-κB activation. researchgate.net Furthermore, some ITCs can directly inhibit the activation of IκB kinase (IKK), the enzyme responsible for releasing NF-κB from its inhibitor, IκBα. researchgate.net This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm. researchgate.netresearchgate.net For example, studies with allyl isothiocyanate have shown it can decrease nuclear levels of the p65 subunit of NF-κB and down-regulate the expression of pro-inflammatory markers. researchgate.netresearchgate.net

Given these well-established effects, this compound is anticipated to possess anti-inflammatory activity by modulating the NF-κB pathway. Its action would likely involve both Nrf2-dependent antioxidant effects and potentially direct inhibition of key kinases in the NF-κB signaling cascade, leading to a reduction in the expression of inflammatory mediators.

Protein Modification and Adduct Formation

The biological activities of isothiocyanates are fundamentally linked to the high electrophilicity of the central carbon atom in the -N=C=S group. This allows ITCs to readily react with biological nucleophiles, leading to covalent modification of proteins and other molecules, which in turn alters their function and triggers cellular signaling events.

Reaction with Biological Nucleophiles (e.g., Cysteine, Glutathione)

The primary targets for ITCs within a cell are sulfhydryl (thiol) groups (-SH), which are found in the amino acid cysteine and the cellular antioxidant tripeptide, glutathione (GSH). acs.orgdntb.gov.ua The reaction between an isothiocyanate and a thiol group is a nucleophilic addition that forms a dithiocarbamate adduct. acs.org

Isothiocyanates react with the deprotonated thiolate form (S⁻) of sulfhydryl groups. acs.org In the cellular environment, where glutathione is present in high concentrations, ITCs are rapidly conjugated to GSH. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov The formation of these conjugates is a key step in the metabolism and detoxification of ITCs. dntb.gov.ua this compound, containing the characteristic isothiocyanate functional group, will readily undergo this reaction with cysteine residues in proteins and with glutathione, forming dodecanoyl-dithiocarbamate adducts.

Table 2: Reactivity of Isothiocyanate Group with Biological Nucleophiles

| Nucleophile | Functional Group | Reaction Product | Significance |

|---|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Dithiocarbamate | Protein modification, enzyme inhibition/activation |

| Glutathione (GSH) | Sulfhydryl (-SH) | Dithiocarbamate | Detoxification, cellular transport, formation of active metabolites |

This table describes the general reactivity of the isothiocyanate functional group present in this compound. Source: acs.orgdntb.gov.ua

Transthiocarbamoylation of Proteins

The dithiocarbamate adducts formed between ITCs and thiols like glutathione are not always stable. These conjugates can act as carriers, transferring the isothiocyanate moiety to other, more reactive or accessible nucleophiles, such as the thiol groups of cysteine residues in proteins. This process is known as transthiocarbamoylation.

Interactions with Specific Biological Targets (e.g., ADORA1 receptor, Proteasomal Cysteine Deubiquitinases)

Limited direct evidence is available in peer-reviewed literature specifically detailing the interactions of this compound with the adenosine (B11128) A1 (ADORA1) receptor or proteasomal cysteine deubiquitinases. However, the broader class of isothiocyanates, to which this compound belongs, has been studied for its effects on various biological targets, including proteasomal deubiquitinases.

ADORA1 Receptor: Currently, there is a notable absence of scientific literature investigating the direct interaction between this compound or other isothiocyanates and the ADORA1 receptor. The ADORA1 receptor is a G protein-coupled receptor that plays a significant role in regulating cardiac function, neuronal activity, and inflammation. Without specific studies, any potential effects of this compound on this receptor remain speculative.

Proteasomal Cysteine Deubiquitinases: Isothiocyanates (ITCs) are recognized as electrophiles that can react with nucleophilic groups on proteins, such as the cysteine residues in the active sites of enzymes. nih.gov This reactivity is central to their interaction with proteasomal cysteine deubiquitinases (DUBs), enzymes that regulate the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.

Studies on various ITCs, such as phenethyl isothiocyanate (PEITC) and sulforaphane, have demonstrated their ability to inhibit the activity of certain DUBs associated with the 19S regulatory particle of the proteasome, namely USP14 and UCHL5. nih.govnih.gov The proposed mechanism involves the electrophilic carbon of the isothiocyanate group (-N=C=S) being attacked by the catalytic cysteine residue in the active site of the DUB, leading to the formation of a dithiocarbamate adduct and subsequent enzyme inhibition. oncotarget.com This inhibition can lead to an accumulation of ubiquitinated proteins, which can, in turn, trigger cellular responses such as apoptosis and cell cycle arrest. nih.govnih.gov

A quantitative mass spectrometry-based study identified several other DUBs as targets for PEITC, including USP1, USP3, USP10, USP11, USP16, USP22, and UCH37, many of which are involved in DNA repair and chromatin remodeling. oncotarget.comoncotarget.com While these findings highlight a general mechanism for isothiocyanates, it is important to note that specific research on this compound's interaction with these enzymes is not currently available. The long alkyl chain of this compound could influence its cellular uptake, localization, and interaction with specific DUBs, potentially leading to a different activity profile compared to the more commonly studied ITCs.

| Biological Target | General Isothiocyanate Interaction | Specific Findings for this compound |

|---|---|---|

| ADORA1 Receptor | No significant research available. | No studies found. |

| Proteasomal Cysteine Deubiquitinases (e.g., USP14, UCHL5) | Inhibition via covalent modification of the active site cysteine. nih.govnih.gov Leads to accumulation of ubiquitinated proteins. nih.gov | No specific studies found. The long alkyl chain may influence activity. |

Antimicrobial Activity Investigations

While specific studies on the antimicrobial properties of this compound are scarce, the broader family of isothiocyanates has been recognized for its antibacterial and antifungal activities. The antimicrobial efficacy of isothiocyanates is often related to their chemical structure, including the nature of the alkyl or aryl group attached to the -N=C=S functional group.

Antibacterial Mechanisms

The antibacterial action of isothiocyanates is generally attributed to their ability to disrupt essential cellular processes in bacteria. The lipophilicity of the molecule, influenced by the length of the alkyl chain, can play a role in its ability to interact with bacterial cell membranes. For long-chain isothiocyanates, it is plausible that they can intercalate into the lipid bilayer, altering its fluidity and permeability.

General antibacterial mechanisms proposed for isothiocyanates include:

Cell Membrane Damage: Isothiocyanates can compromise the integrity of the bacterial cell membrane, leading to the leakage of ions and essential metabolites. nih.govnih.gov This disruption can be a primary bactericidal effect.

Enzyme Inhibition: The electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups (-SH) of amino acids like cysteine in bacterial enzymes. nih.gov This can lead to the inactivation of critical enzymes involved in metabolism and cellular respiration.

Induction of the Stringent Response: Some isothiocyanates have been shown to induce the stringent response in bacteria, a stress response mechanism that leads to the accumulation of the alarmones guanosine penta- and tetraphosphate ((p)ppGpp). frontiersin.org This response can inhibit bacterial growth.

Although no specific minimum inhibitory concentration (MIC) data for this compound against various bacterial strains are available in the cited literature, studies on other isothiocyanates provide some context. For example, benzyl isothiocyanate (BITC) has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2.9 to 110 µg/mL. nih.govresearchgate.net Aromatic isothiocyanates are often suggested to have a greater ability to cross bacterial membranes compared to some aliphatic ones. nih.gov

| Proposed Antibacterial Mechanism | General Effect of Isothiocyanates | Specific Data for this compound |

|---|---|---|

| Cell Membrane Disruption | Causes leakage of cellular contents. nih.govnih.gov | Not specifically studied, but plausible due to its long alkyl chain. |

| Enzyme Inhibition | Reacts with sulfhydryl groups of essential enzymes. nih.gov | No specific enzyme targets identified. |

| Induction of Stringent Response | Triggers a stress response that inhibits growth. frontiersin.org | Not investigated. |

Antifungal Properties

Isothiocyanates have also demonstrated a broad spectrum of antifungal activity against both plant and human pathogenic fungi. nih.gov The mechanisms underlying their antifungal effects are thought to be multifaceted and can vary depending on the specific isothiocyanate and the fungal species.

General antifungal mechanisms attributed to isothiocyanates include:

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some isothiocyanates, such as allyl isothiocyanate (AITC), have been found to inhibit its biosynthesis, leading to a compromised cell membrane.

Generation of Reactive Oxygen Species (ROS): Isothiocyanates can induce oxidative stress in fungal cells by promoting the production of ROS. Elevated ROS levels can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.

Cell Cycle Arrest: Studies on AITC have shown that it can cause cell cycle arrest in fungi like Candida albicans, preventing their proliferation.

Disruption of Cell Wall Integrity: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Some isothiocyanates, like benzyl isothiocyanate, have been observed to cause drastic changes in the cellular morphology and cell wall of Candida albicans. mdpi.com

As with its antibacterial activity, there is a lack of specific data on the antifungal properties and minimum inhibitory concentrations of this compound. The lipophilic nature of the dodecanoyl group might facilitate its interaction with the fungal cell membrane, but further research is needed to confirm its specific mechanisms and efficacy.

| Proposed Antifungal Mechanism | General Effect of Isothiocyanates | Specific Data for this compound |

|---|---|---|

| Ergosterol Biosynthesis Inhibition | Disrupts fungal cell membrane integrity. | Not investigated. |

| Reactive Oxygen Species (ROS) Generation | Induces oxidative stress and cellular damage. | Not investigated. |

| Cell Cycle Arrest | Prevents fungal cell proliferation. | Not investigated. |

| Cell Wall Disruption | Alters fungal morphology and cell wall structure. mdpi.com | Not investigated. |

Broader Academic Applications and Future Research Directions

Theoretical Advancements in Understanding Isothiocyanate Reactivity

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate reactivity of isothiocyanates, providing insights that complement experimental findings. These advancements allow for a detailed understanding of the electronic structure, reaction mechanisms, and the influence of various substituents on the reactivity of the isothiocyanate functional group (-N=C=S).